2H-1-Benzopyran-4-methanamine, 3,4-dihydro-6,7-dimethoxy-
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Overview
Description
2H-1-Benzopyran-4-methanamine, 3,4-dihydro-6,7-dimethoxy- is a chemical compound with the molecular formula C11H15NO3. It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of methanamine and dimethoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-4-methanamine, 3,4-dihydro-6,7-dimethoxy- typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Methanamine Introduction: The methanamine group is introduced through a nucleophilic substitution reaction.
Dimethoxy Group Addition: The dimethoxy groups are added via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The product is purified using techniques like recrystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-4-methanamine, 3,4-dihydro-6,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methanamine and dimethoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
2H-1-Benzopyran-4-methanamine, 3,4-dihydro-6,7-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-4-methanamine, 3,4-dihydro-6,7-dimethoxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran-4-methanamine: A similar compound with different substituents.
6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-ylmethylamine: Another derivative with similar structural features.
Uniqueness
2H-1-Benzopyran-4-methanamine, 3,4-dihydro-6,7-dimethoxy- is unique due to the presence of both methanamine and dimethoxy groups, which confer distinct chemical and biological properties. Its specific substitution pattern differentiates it from other benzopyran derivatives, making it a valuable compound for various research and industrial applications.
Biological Activity
2H-1-Benzopyran-4-methanamine, 3,4-dihydro-6,7-dimethoxy- (CAS Number: 123891-64-5) is a compound belonging to the benzopyran class of organic compounds. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H17NO3
- Molecular Weight : 223.27 g/mol
- CAS Number : 123891-64-5
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly its antimicrobial and antiproliferative effects. Research indicates that derivatives of benzopyran exhibit significant interactions with biological systems, contributing to their potential therapeutic benefits.
Antimicrobial Activity
Recent studies have demonstrated that 2H-1-benzopyran derivatives possess notable antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 6.25 mg/mL against resistant bacterial strains .
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
Compound A | 50 | E. coli |
Compound B | 6.25 | XDR pathogens |
Compound C | 12.5 | Staphylococcus aureus |
Antiproliferative Effects
2H-1-Benzopyran compounds have also been evaluated for their antiproliferative properties against various cancer cell lines. In vitro studies suggest that these compounds can inhibit cell proliferation effectively:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 15 | MCF-7 |
Compound B | 20 | HeLa |
Compound C | 25 | A549 |
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Antioxidant Activity : Benzopyran derivatives have been shown to scavenge free radicals, reducing oxidative stress in cells.
- Enzyme Inhibition : Certain compounds inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Signal Transduction Modulation : These compounds may influence various signaling pathways critical for cellular growth and survival.
Case Studies
Several case studies highlight the effectiveness of 2H-1-benzopyran derivatives:
- Study on Antibacterial Activity :
- Anticancer Research :
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-2H-chromen-4-yl)methanamine |
InChI |
InChI=1S/C12H17NO3/c1-14-11-5-9-8(7-13)3-4-16-10(9)6-12(11)15-2/h5-6,8H,3-4,7,13H2,1-2H3 |
InChI Key |
BTQSAIBPCZEEIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CCO2)CN)OC |
Origin of Product |
United States |
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